2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid; 96%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

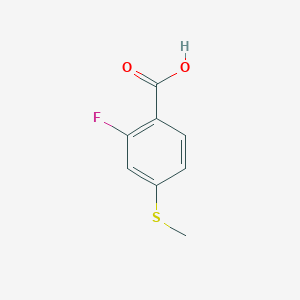

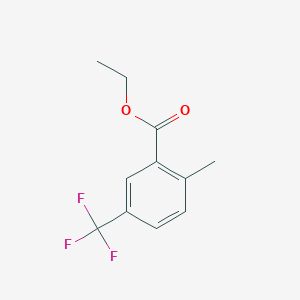

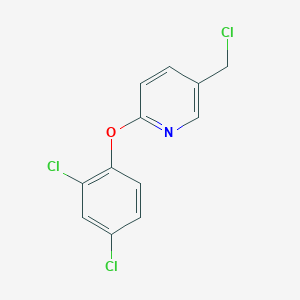

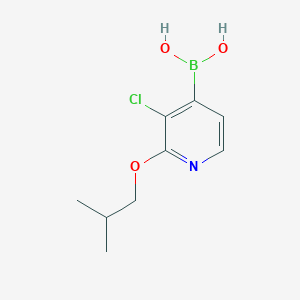

2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid, commonly known as DCPB, is a boronic acid derivative. It has the molecular formula C12H10BCl2NO3 and a molecular weight of 297.9 g/mol . This compound has gained significant attention in scientific research and industry due to its potential applications in various fields.

Synthesis Analysis

The synthesis of boronic acid derivatives like DCPB often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of DCPB consists of a phenylboronic acid core with two chlorine atoms at the 2nd and 4th positions and a pyridin-3-ylmethoxy group at the 5th position .Physical And Chemical Properties Analysis

DCPB is a boronic acid derivative with the molecular formula C12H10BCl2NO3 and a molecular weight of 297.9 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用

Chemical Synthesis and Material Science

Synthetic Building Block

This compound is utilized in the synthesis of complex molecules and materials. For example, it has been employed in the synthesis of phosphorescent ligands via Suzuki coupling reactions, showcasing its role in creating materials with specific optical properties (Gao Xi-cun, 2010). Additionally, its derivatives have shown potential in the development of new materials with antiosteoclast activity, indicating its importance in materials aimed at biological applications (G. S. Reddy et al., 2012).

Catalysis

The ortho-substituent on phenylboronic acids, similar to the subject compound, has been found to catalyze dehydrative condensation between carboxylic acids and amines. This highlights its potential as a catalyst in organic synthesis, facilitating the formation of amide bonds, a key reaction in the synthesis of peptides and many other organic compounds (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

Environmental and Agricultural Research

Controlled-Release Herbicides

Phenylboronic acid derivatives have been researched for their potential in creating controlled-release herbicides. This application takes advantage of the slow hydrolysis of the boronic ester bonds under environmental conditions, offering a way to reduce the frequency of herbicide application and minimize environmental impact (C. Mehltretter et al., 1974).

Polymer Science

Polymer Modification and Sensing Applications

The compound's boronic acid group interacts with diols and other functional groups, enabling the design of functional polymers. For instance, it can be used to graft polymer chains onto surfaces or to create polymers that can respond to the presence of specific substances, such as sugars, through boronic ester formation. This has implications for the development of smart materials and sensors (A. Monkman et al., 2002).

Nanotechnology

Carbon Nanotube Functionalization

Phenylboronic acid derivatives, including 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid, can be used to modify the surface of carbon nanotubes. This modification allows for the dispersion of nanotubes in aqueous solutions and can impart specific recognition capabilities, such as the detection of saccharides, to the nanotubes. The functionalization with boronic acids is critical for applications in biosensing and materials science (B. Mu et al., 2012).

Safety and Hazards

While specific safety data for DCPB was not found, general safety data for phenylboronic acid indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to rinse the mouth and seek medical attention .

特性

IUPAC Name |

[2,4-dichloro-5-(pyridin-3-ylmethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BCl2NO3/c14-10-5-11(15)12(4-9(10)13(17)18)19-7-8-2-1-3-16-6-8/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXWJXKJHPZREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC2=CN=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BCl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。